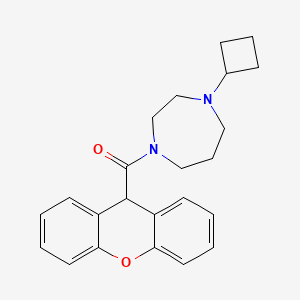

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Organic Synthesis Methodologies

Scalable Syntheses of H3 Antagonists : The compound has been involved in the scalable synthesis of structurally related H3 receptor antagonists. Innovations in synthesis processes have aimed to minimize costs and improve efficiency through the employment of symmetrical homopiperazine and lithium alkoxide for Lewis base catalysis in ester to amide transformations. This work demonstrates the compound's role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (D. Pippel et al., 2011).

Xanthone Synthesis : Research has explored the oxidation reactions for synthesizing xanthones and related products. The reaction of specific phenylmethanone derivatives with ceric ammonium nitrate has been investigated for producing xanthone structures, highlighting the compound's utility in synthesizing complex organic molecules with potential pharmacological activities (M. M. Johnson et al., 2010).

Pharmaceutical Compound Development

Histamine H3 Receptor Antagonism : Studies have identified the compound as a high-affinity histamine H3 receptor antagonist with potential for treating alcohol-related behaviors. Preclinical PET studies with [11C]GSK189254 in anesthetized baboons have shown robust blockade of the histamine H3 receptor, indicating its therapeutic potential in alcohol addiction and possibly other disorders (J. Logan et al., 2012).

Material Science

Cyclopropanation Catalysis : Research on cyclopropanation of styrenes and diazoacetates has involved cobalt(II) complexes, demonstrating the compound's role in highly enantioselective reactions. These findings are pertinent to the development of materials and compounds with specific optical properties, showcasing the compound's broader applicability beyond pharmaceuticals (T. Ikeno et al., 2002).

Xanthine Oxidase Inhibition and Antioxidant Properties : Synthesis and evaluation of benzophenone tagged thiazolidinone analogs for their xanthine oxidase inhibition and antioxidant properties illustrate the compound's potential in addressing oxidative stress-related conditions. This research contributes to the understanding of how structural modifications can enhance biological activity, pointing to the compound's utility in designing new therapeutic agents (V. Lakshmi Ranganatha et al., 2014).

特性

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(25-14-6-13-24(15-16-25)17-7-5-8-17)22-18-9-1-3-11-20(18)27-21-12-4-2-10-19(21)22/h1-4,9-12,17,22H,5-8,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXIOGPWRYBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)